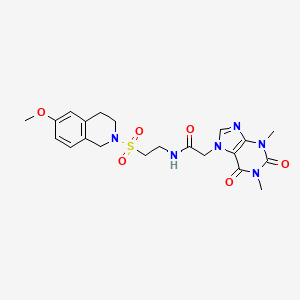

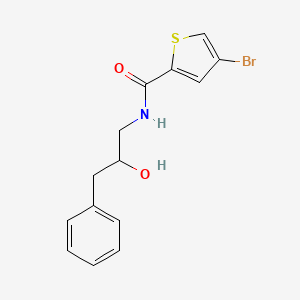

4-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-carboxamide” is a derivative of thiophene, a five-membered ring compound containing one sulfur atom . Thiophene derivatives have shown a wide variety of applications including in the fields of agrochemicals and pharmaceuticals . This particular compound has functionalization that allows for facile derivation, as well as handles that can themselves be derivatized to the target material .

Synthesis Analysis

The synthesis of this compound involves a four-step protocol starting from thiophene. This process includes three successive direct lithiations and a bromination reaction . All these lithiation reactions were carried out at temperatures ranging from -78 °C to room temperature over a period of 1 to 24 hours, based on the reactivity of the electrophile . The overall yield of this process is 47% .Molecular Structure Analysis

The molecular formula of “4-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-carboxamide” is C4H3BrS . The novelty of this model system is the presence of a bromo functionality at position 4, which is a useful handle for halogen exchange or coupling chemistry .Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 163 °C–166 °C . The 1H-NMR and 13C-NMR spectra provide further information about the compound’s structure .Scientific Research Applications

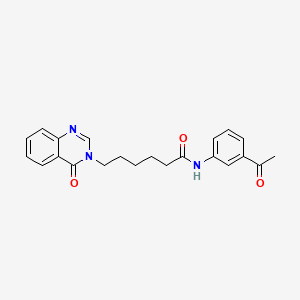

- Functionalized Derivatives : Thiophene derivatives play a crucial role in materials science, especially in electronics. The model compound 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide (Figure 1) is particularly useful due to its functionalization capabilities. It allows facile downhill derivation, making it a valuable building block for novel materials .

- Dielectric Materials : When coupled with 4-bromo allyl phenyl ether, this compound forms allyl phenyl thiophene ether. This derivative shows promise as a dielectric material for organic thin-film transistors .

- Anti-Inflammatory Properties : Although not directly studied for this compound, other thiophene derivatives have demonstrated anti-inflammatory effects. Further investigation could reveal similar properties for 4-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-carboxamide .

- Regioselective Synthesis : The synthesis of this compound involves three successive direct lithiations and a bromination reaction starting from thiophene. These reactions were carried out at low temperatures, emphasizing regioselectivity .

Materials Science and Electronics

Pharmaceutical Research

Synthetic Chemistry

Future Directions

Thiophene derivatives have shown promising developments towards new technologies in electronics . They also have a wide variety of applications in the fields of agrochemicals and pharmaceuticals . Therefore, the future directions for “4-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-carboxamide” and similar compounds could involve further exploration of their potential uses in these areas.

properties

IUPAC Name |

4-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c15-11-7-13(19-9-11)14(18)16-8-12(17)6-10-4-2-1-3-5-10/h1-5,7,9,12,17H,6,8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOONURQMVDPCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)C2=CC(=CS2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Butoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2584197.png)

methanone](/img/structure/B2584198.png)

![N-[1-(2-Fluorophenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2584204.png)

![3-Amino-1-[(1-methylimidazol-2-yl)methyl]pyridin-2-one](/img/structure/B2584206.png)

![Methyl 2-[(2-ethoxyethyl)sulfanyl]acetate](/img/structure/B2584208.png)

![6-(4-Chlorophenyl)-2-[(2,5-dimethylphenyl)methyl]pyridazin-3-one](/img/structure/B2584213.png)

![N-Methyl-N-[2-(8-oxa-1-azaspiro[4.5]decan-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2584216.png)

![(4R,6S)-4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2584217.png)